molecular formula C19H20N4O4 B2813909 N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1428375-48-7

N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2813909
CAS No.: 1428375-48-7
M. Wt: 368.393
InChI Key: OZJRXBKIWRFHKO-UHFFFAOYSA-N
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Description

N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, an isoxazole ring, and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a Friedel-Crafts acylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The final step involves coupling the oxazole and isoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or isoxazole rings, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((4-butylphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide: shares similarities with other compounds containing oxazole and isoxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential and develop new applications for this versatile compound.

Properties

IUPAC Name

N-[4-[(4-butylphenyl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-4-5-13-6-8-14(9-7-13)20-18(25)16-11-26-19(21-16)22-17(24)15-10-12(2)27-23-15/h6-11H,3-5H2,1-2H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJRXBKIWRFHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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